Benzyl 3-nitrobenzoate
CAS No.: 136322-11-7
Cat. No.: VC21284777
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136322-11-7 |
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Molecular Formula | C14H11NO4 |
Molecular Weight | 257.24 g/mol |
IUPAC Name | benzyl 3-nitrobenzoate |
Standard InChI | InChI=1S/C14H11NO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9H,10H2 |
Standard InChI Key | QXYKESHEGVTGLH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
Benzyl 3-nitrobenzoate features a 3-nitrobenzoic acid core that is esterified with a benzyl group. The nitro group is positioned at the meta (3) position of the benzoic acid component. This positioning affects the electron distribution across the molecule, influencing its reactivity patterns and potential applications.
The structure can be represented by the following molecular formula and basic structural features:
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Molecular Formula: C₁₄H₁₁NO₄
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Structural Components: A benzyl group connected via an ester linkage to 3-nitrobenzoic acid
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Functional Groups: Nitro group, ester linkage, two aromatic rings
Physical Properties
While specific data for benzyl 3-nitrobenzoate is limited in the search results, we can infer certain properties based on similar compounds:
Synthesis Methods
Esterification Approach
The primary synthesis method for benzyl 3-nitrobenzoate involves the esterification of 3-nitrobenzoic acid with benzyl alcohol. Drawing from similar synthetic procedures for related compounds, the synthesis likely involves the following steps:
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Reaction of 3-nitrobenzoic acid with benzyl alcohol
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Use of an acid catalyst (typically sulfuric acid or hydrogen chloride)
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Removal of water formed during the reaction (often through azeotropic distillation)
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Purification through recrystallization
The general reaction can be represented as:
3-nitrobenzoic acid + benzyl alcohol → benzyl 3-nitrobenzoate + water
Alternative Synthetic Routes
By analogy with the synthesis of methyl 3-nitrobenzoate described in search result , an alternative approach might involve the nitration of benzyl benzoate:
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Addition of benzyl benzoate to a cold reaction vessel
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Preparation of a nitrating mixture (concentrated nitric acid and sulfuric acid)
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Slow addition of the nitrating mixture while maintaining low temperature (below 6°C)
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Allowing the reaction to proceed at room temperature
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Isolation of the product through precipitation and filtration
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Purification through recrystallization
This method would follow a similar procedure to the one described for methyl 3-nitrobenzoate, with appropriate modifications for the benzyl group.
Chemical Reactivity
Key Reaction Types
Based on its structure and functional groups, benzyl 3-nitrobenzoate is expected to undergo several characteristic reactions:
Reaction Type | Description | Potential Products |
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Reduction | Reduction of the nitro group | Benzyl 3-aminobenzoate |
Hydrolysis | Cleavage of the ester bond | 3-nitrobenzoic acid and benzyl alcohol |
Transesterification | Exchange of the benzyl group | Various 3-nitrobenzoate esters |
Nucleophilic Substitution | Reactions involving the nitro group | Substituted derivatives |
Reduction Reactions
The nitro group in benzyl 3-nitrobenzoate can be reduced to an amino group using various reducing agents. This transformation is particularly important for creating amine derivatives that have different chemical and biological properties:
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Reducing agents: Hydrogen with palladium catalyst, tin(II) chloride, sodium borohydride
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Conditions: Typically requires mild to moderate conditions to prevent reduction of the ester group
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Product: Benzyl 3-aminobenzoate, which has potential applications in pharmaceutical synthesis
Hydrolysis Reactions
The ester linkage in benzyl 3-nitrobenzoate can undergo hydrolysis under both acidic and basic conditions:
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Acidic hydrolysis: Typically uses strong mineral acids (HCl, H₂SO₄)
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Basic hydrolysis: Uses alkaline solutions (NaOH, KOH)
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Products: 3-nitrobenzoic acid and benzyl alcohol
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Applications: This reaction is useful for generating the parent acid for other transformations
Applications in Scientific Research
Organic Synthesis
Benzyl 3-nitrobenzoate serves as an important intermediate in organic synthesis pathways. Its utility stems from:
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The reactivity of the nitro group, which can be transformed into various other functional groups
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The benzyl ester's selective reactivity under specific conditions
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Its potential as a building block for more complex molecular structures
These properties make it valuable in the synthesis of pharmaceuticals, fine chemicals, and specialty materials.
Chemical Research Tools
Similar to related compounds, benzyl 3-nitrobenzoate may find applications in specialized research areas:
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As a model compound for studying ester hydrolysis mechanisms
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For investigating nitroaromatic reactivity patterns
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In developing and testing new synthetic methodologies
Biological Activity and Pharmaceutical Relevance
Potential Activity | Hypothesized Mechanism | Research Status |
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Antimicrobial | Interaction with bacterial cell membranes or enzymes | Requires specific investigation |
Enzyme Inhibition | Possible interaction with cellular enzymes | Theoretical based on similar structures |
Anti-inflammatory | Effects on inflammatory pathways | Not confirmed for this specific compound |
Structure-Activity Relationships
The position of the nitro group at the meta position (compared to para position in some related compounds) likely influences the biological activity profile of benzyl 3-nitrobenzoate. Research on similar compounds suggests that:
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The nitro group position affects the electronic distribution and thus binding to biological targets
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The benzyl ester group may contribute to lipophilicity and membrane permeability
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These structural features combine to determine the compound's potential pharmaceutical properties
Comparative Analysis with Related Compounds
Structural Comparisons
Benzyl 3-nitrobenzoate shares structural similarities with several compounds mentioned in the search results:
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of benzyl 3-nitrobenzoate typically involves several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Shows characteristic patterns for aromatic protons of both rings and the methylene group of the benzyl moiety
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¹³C NMR: Reveals carbon signals for the carbonyl group, aromatic carbons, and the methylene carbon
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for:
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Ester carbonyl group (approximately 1720-1740 cm⁻¹)
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Nitro group (asymmetric stretching at 1520-1550 cm⁻¹ and symmetric stretching at 1345-1385 cm⁻¹)
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Aromatic C-H stretching (3030-3080 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight
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Fragmentation pattern showing loss of the benzyl group and other characteristic fragments
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Chromatographic Analysis
For purity determination and analysis, chromatographic techniques would typically be employed:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase conditions using C18 columns
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Mobile phases typically consisting of acetonitrile/water or methanol/water mixtures
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UV detection at wavelengths corresponding to the aromatic and nitro group absorptions
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Thin-Layer Chromatography (TLC):
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Silica gel plates
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Solvent systems such as hexane/ethyl acetate mixtures
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Visualization under UV light or with appropriate staining reagents
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Current Research Trends and Future Directions
Emerging Applications
Based on trends observed for similar compounds, potential research directions for benzyl 3-nitrobenzoate may include:
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Development of new synthetic methodologies using this compound as a model substrate
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Exploration of its potential as a building block for pharmaceutically active compounds
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Investigation of its properties for materials science applications
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Studies of its potential biological activities, particularly antimicrobial and enzyme inhibition properties
Green Chemistry Approaches
Sustainable approaches to the synthesis and utilization of benzyl 3-nitrobenzoate represent an important research direction:
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Development of catalytic methods for its synthesis without strong mineral acids
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Exploration of solvent-free or aqueous reaction conditions
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Investigation of enzymatic synthesis routes
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Studies of biodegradation pathways and environmental fate
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